

# A Technical Guide to the Physicochemical Properties of Boc-4-aminonicotinic Acid

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## Compound of Interest

Compound Name: 4-((tert-butoxycarbonyl)amino)nicotinic acid

Cat. No.: B1322660

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## Introduction

Boc-4-aminonicotinic acid is a pivotal building block in medicinal chemistry and drug discovery. As a derivative of nicotinic acid (Vitamin B3), its unique structural features, including a pyridine ring and a Boc-protected amine, make it a versatile intermediate for the synthesis of a wide array of complex molecules.<sup>[1]</sup> The tert-butyloxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, facilitating regioselective synthesis.<sup>[2]</sup> This guide provides a comprehensive overview of the known and predicted physicochemical properties of Boc-4-aminonicotinic acid, detailed experimental protocols for its synthesis and characterization, and its role in relevant biological pathways and synthetic workflows.

## Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is fundamental for its application in drug design and development. These properties influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for some properties of Boc-4-aminonicotinic acid are not readily available in the literature, we have compiled the known information and provided predicted values based on its structure and data from related compounds.

## Data Summary

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>14</sub> N <sub>2</sub> O <sub>4</sub>	[1][3]
Molecular Weight	238.2 g/mol	[3]
Appearance	Off-white solid	[1]
Melting Point	Estimated 180-220 °C	Inferred from related compounds. The parent compound, 4-aminonicotinic acid, has a melting point of 307-312 °C[4]. Boc-protected amino acids generally have lower melting points than their unprotected counterparts. For example, Boc-phenylalanine has a melting point of 86-88 °C, while phenylalanine's is ~283 °C.
Boiling Point	Decomposes before boiling	Predicted
Solubility	Soluble in methanol, DMSO, and DMF. Limited solubility in water and non-polar organic solvents.	Inferred from the properties of nicotinic acid and other Boc-protected amino acids. Nicotinic acid is soluble in water and ethanol[5]. The Boc group increases lipophilicity.
pKa	Carboxylic acid: ~4-5; Pyridine nitrogen: ~2-3	Predicted based on the pKa of nicotinic acid (4.85 for the carboxylic acid and 2.07 for the pyridine nitrogen) and the electron-withdrawing effect of the Boc-amino group.
LogP	~1.5 - 2.5	Predicted based on the structure. The Boc group significantly increases the

lipophilicity compared to 4-aminonicotinic acid.

Storage

0-8 °C or Room Temperature

[1][3]

## Experimental Protocols

### Synthesis of Boc-4-aminonicotinic acid

This protocol describes a two-step synthesis starting from 4-aminonicotinic acid.

#### Step 1: Synthesis of 4-Aminonicotinic Acid (from Isoquinoline)

This method is adapted from a known procedure for the synthesis of 4-aminonicotinic acid.[6]

- Reaction: Oxidation of isoquinoline followed by intramolecular dehydration, ammonolysis, and Hofmann rearrangement.
- Materials: Isoquinoline, nitric acid, sulfuric acid, acetic anhydride, ammonia, bromine, sodium hydroxide.
- Procedure:
  - Oxidize isoquinoline with a mixture of nitric acid and sulfuric acid to yield 3,4-pyridinedicarboxylic acid.
  - Treat the resulting diacid with acetic anhydride to form 3,4-pyridinedicarboxylic anhydride.
  - Subject the anhydride to ammonolysis to open the ring and form the corresponding amido-acid.
  - Perform a Hofmann rearrangement using bromine and sodium hydroxide to introduce the amino group at the 4-position, yielding 4-aminonicotinic acid.
  - Purify the product by recrystallization. The purity can be assessed by HPLC and the structure confirmed by <sup>1</sup>H-NMR and IR spectroscopy.[6]

#### Step 2: Boc Protection of 4-Aminonicotinic Acid

This is a general procedure for the Boc protection of an amino acid.[7]

- Reaction: N-tert-butoxycarbonylation of the amino group.
- Materials: 4-Aminonicotinic acid, di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ), triethylamine (TEA), dioxane, water, ethyl acetate, citric acid solution.
- Procedure:
  - Dissolve 4-aminonicotinic acid in a 1:1 mixture of dioxane and water.
  - Add triethylamine to the solution to act as a base.
  - Add di-tert-butyl dicarbonate to the reaction mixture and stir at room temperature for 4-6 hours.
  - Monitor the reaction progress by thin-layer chromatography (TLC).
  - Once the reaction is complete, acidify the mixture with a citric acid solution to a pH of ~3.
  - Extract the product with ethyl acetate.
  - Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
  - Purify the Boc-4-aminonicotinic acid by column chromatography or recrystallization. Characterize the final product using  $^1\text{H}$ -NMR,  $^{13}\text{C}$ -NMR, and mass spectrometry.

## Experimental Determination of Physicochemical Properties

- Melting Point: Determined using a standard melting point apparatus.
- Solubility: Assessed by adding increasing amounts of the compound to a fixed volume of solvent (e.g., water, methanol, DMSO) at a constant temperature until saturation is reached.
- pKa: Determined by potentiometric titration or UV-Vis spectroscopy at different pH values.

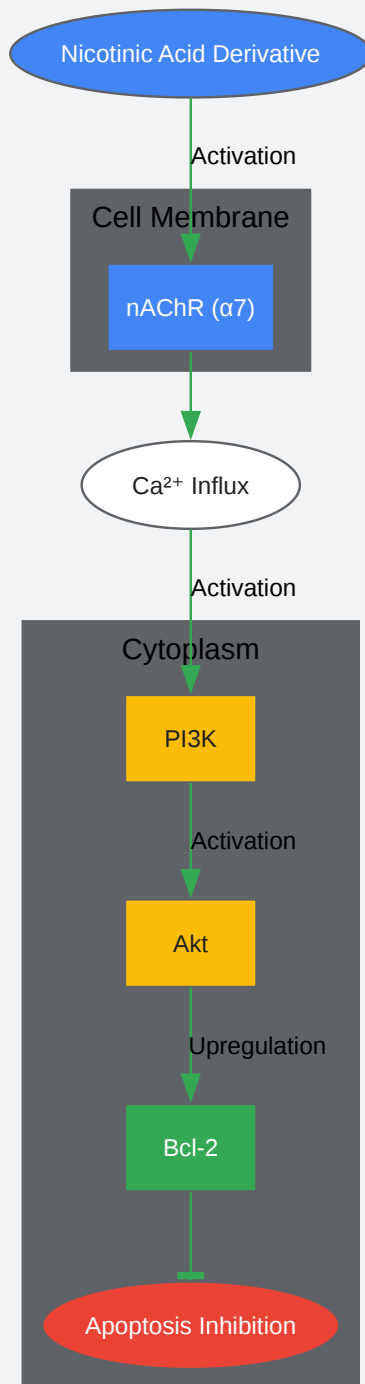
- LogP: Measured using the shake-flask method with n-octanol and water, followed by quantification of the compound in each phase by HPLC-UV.

## Signaling Pathways and Biological Relevance

While Boc-4-aminonicotinic acid is primarily a synthetic intermediate, its derivatives are of significant interest in drug development, particularly for neurological disorders.<sup>[1]</sup> The nicotinic acid scaffold is a key component of ligands that interact with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that are widely expressed in the central nervous system and are involved in various cognitive processes.

Activation of nAChRs, particularly the  $\alpha 7$  subtype, can trigger downstream signaling cascades that are implicated in neuroprotection. One such pathway is the PI3K-Akt signaling cascade, which plays a crucial role in promoting cell survival and proliferation.

## Nicotinic Acetylcholine Receptor (nAChR) Signaling Pathway



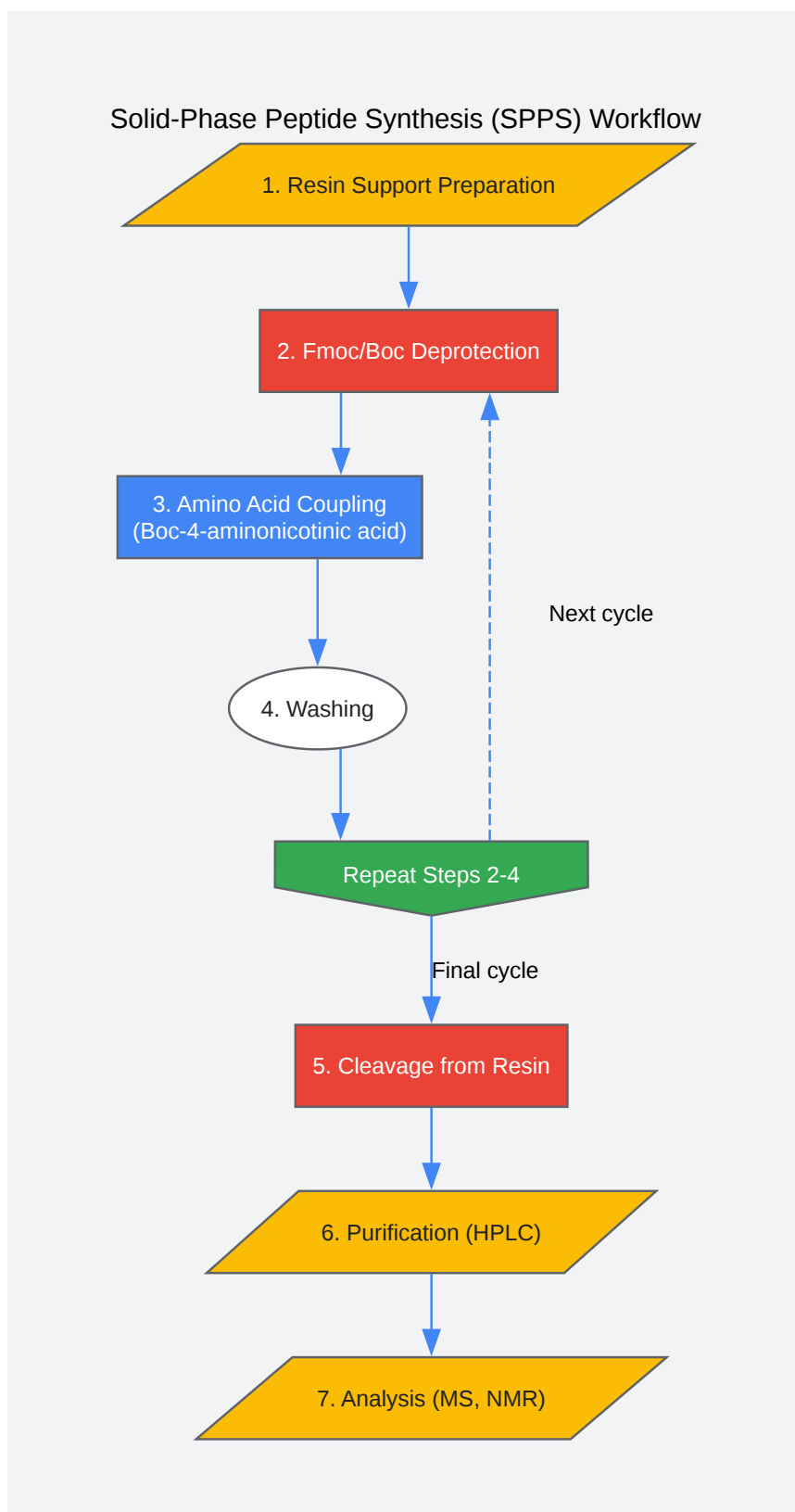
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Caption: Generalized nAChR signaling pathway leading to neuroprotection.

## Experimental and Logical Workflows

The primary application of Boc-4-aminonicotinic acid in a research and development setting is as a building block in organic synthesis, particularly in the construction of peptide-based molecules or other complex organic structures. A common workflow where this compound would be utilized is Solid-Phase Peptide Synthesis (SPPS).





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Caption: A typical workflow for incorporating Boc-4-aminonicotinic acid into a peptide sequence via SPPS.

## Conclusion

Boc-4-aminonicotinic acid is a valuable synthetic intermediate with physicochemical properties that make it well-suited for applications in drug discovery and medicinal chemistry. Its Boc-protected amine allows for controlled and selective reactions, making it an ideal building block for creating complex molecules targeting a range of biological pathways, including those involved in neurological function. The experimental protocols and workflows outlined in this guide provide a framework for the synthesis, characterization, and application of this important compound in a research setting. Further experimental determination of its physicochemical properties will undoubtedly enhance its utility and application in the development of novel therapeutics.

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